

In-depth Pharmacological Profile of AH 11110A: A Review of Available Data

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Compound of Interest

Compound Name: AH 11110A

Cat. No.: B15616285

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Introduction

AH 11110A has been identified in the scientific literature as a ligand for adrenoceptors. This technical guide aims to synthesize the publicly available information regarding its pharmacological properties. However, a comprehensive search of scientific databases and literature reveals a significant scarcity of in-depth data required for a complete pharmacological profile. This document will present the available information and highlight the current gaps in knowledge.

Chemical Properties

A summary of the basic chemical information for **AH 11110A** is provided in Table 1.

Property	Value	Reference
Molecular Formula	C21H26N2O2 · HCl	[1]
Molecular Weight	374.9	[1]
Solubility	Approx. 2.5 mg/mL in water (at 25°C)	[1]

Pharmacological Target and Selectivity

AH 11110A is classified as an α 1B-adrenoceptor antagonist.[2] However, a critical aspect of its pharmacological profile is its limited selectivity. Reports indicate that **AH 11110A** does not effectively differentiate between the α 1-adrenoceptor subtypes (α 1A, α 1B, and α 1D). Furthermore, it lacks clear differentiation between α 1 and α 2-adrenoceptors.[2] This lack of selectivity is a crucial consideration for any potential therapeutic application or experimental use.

Quantitative Pharmacological Data

Despite the identification of its primary target, there is a notable absence of publicly available quantitative data to characterize the potency and affinity of **AH 11110A**. A thorough literature search did not yield any of the following critical parameters:

- Binding Affinities (K_i)
- Functional Potency (IC_{50}/EC_{50} values)
- In vivo Efficacy Data
- Pharmacokinetic Parameters (ADME)

Without this data, a meaningful assessment of the compound's pharmacological activity and potential therapeutic window is not possible.

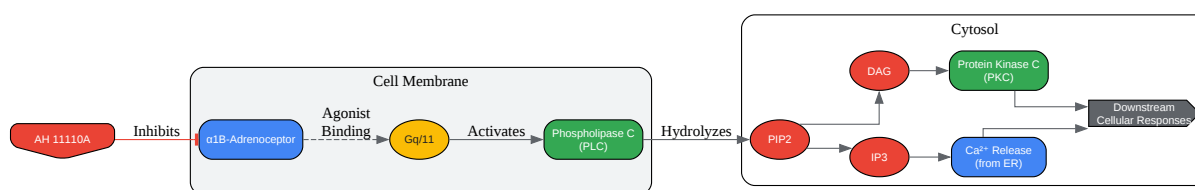
Experimental Protocols

Detailed experimental methodologies for studies involving **AH 11110A** are not described in the accessible literature. To facilitate future research and ensure reproducibility, the following experimental details would be necessary:

- Binding Assays: Specifics of radioligand displacement assays or other methods used to determine binding affinity.
- Functional Assays: Protocols for cell-based assays (e.g., calcium mobilization, reporter gene assays) to measure the functional antagonism of α 1B-adrenoceptors.
- In Vivo Models: Descriptions of any animal models used to assess the physiological or pathological effects of **AH 11110A**.

Signaling Pathways

Due to the limited data, a specific signaling pathway for **AH 11110A** cannot be definitively constructed. As an $\alpha 1B$ -adrenoceptor antagonist, it would be expected to inhibit the canonical Gq/11 signaling pathway typically activated by $\alpha 1B$ -adrenoceptors. A generalized diagram of this pathway is presented below.



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Caption: Generalized Gq signaling pathway inhibited by an $\alpha 1B$ -adrenoceptor antagonist.

Conclusion

While **AH 11110A** is identified as a non-selective $\alpha 1B$ -adrenoceptor antagonist, the publicly available information is insufficient to provide a comprehensive pharmacological profile. Key quantitative data on its potency, affinity, and in vivo activity are lacking, as are detailed experimental protocols. Future research is necessary to fully characterize the pharmacological properties of **AH 11110A** and to determine its potential as a research tool or therapeutic agent. Researchers interested in this compound should be aware of these significant gaps in the current knowledge base.

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References

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